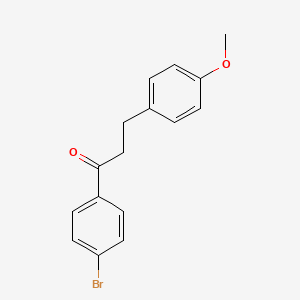

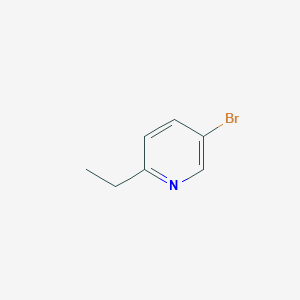

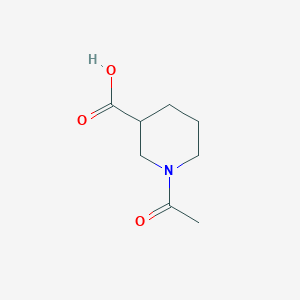

![molecular formula C8H6N2O3 B1339836 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one CAS No. 903891-95-2](/img/structure/B1339836.png)

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

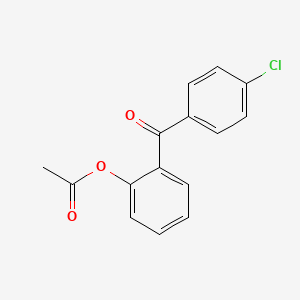

The compound “3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazines include a commercially available dihydro-1,3-oxazine, which is a reagent in the Meyers synthesis of aldehydes .

Synthesis Analysis

The synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives has been developed through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities . Another synthesis method involves the Smiles rearrangement from isoxazole amine, chloroacetyl chloride, and 2-chloro-3-hydroxypyridine using [HMIm]BF4 as a task-specific ionic liquid .Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The structure of the compound “3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one” would be similar to this, with the addition of a hydroxyimino group.Chemical Reactions Analysis

A microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-one has been demonstrated using inexpensive and readily available N-halosuccinimide . The reaction utilizes the nitrogen atom present in the heterocyclic ring to afford regioselective halogenated products in good to moderate yields .科学的研究の応用

Visible-Light-Accelerated Amination

This compound has been used in the visible-light-accelerated amination of quinoxalin-2-ones and benzo[1,4]oxazin-2-ones with dialkyl azodicarboxylates under metal and photocatalyst-free conditions . This protocol features very mild reaction conditions for the synthesis of aminal quinoxaline and benzoxazine derivatives with good to high yields .

Anti-Cancer Agents

Some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids have been synthesized and tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Regioselective Halogenation

A microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated using inexpensive and readily available N-halosuccinimide . The reaction utilizes the nitrogen atom present in the heterocyclic ring as the directing group .

Hydroxylation of Amino Acids

The compound is also related to the hydroxylation of amino acids, which is one of the most common C-H bond functionalization reactions . Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties .

特性

IUPAC Name |

3-(hydroxyamino)-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOBWALLLLBKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)O2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470703 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one | |

CAS RN |

903891-95-2 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

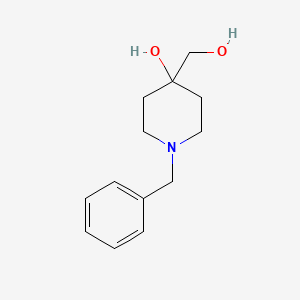

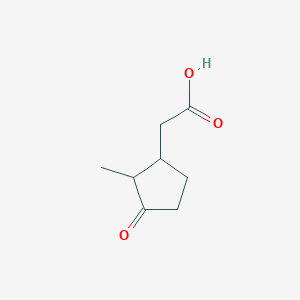

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)